molecular formula C15H20BrNO2 B5523964 2-(4-bromo-2,6-dimethylphenoxy)-N-cyclopentylacetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclopentylacetamide

Cat. No.: B5523964
M. Wt: 326.23 g/mol
InChI Key: LICKLASXCRFFNK-UHFFFAOYSA-N
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclopentylacetamide is an organic compound that features a brominated phenoxy group and a cyclopentylacetamide moiety

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclopentylacetamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-cyclopentylacetamide typically involves the bromination of 2,6-dimethylphenol to produce 4-bromo-2,6-dimethylphenol . This intermediate is then reacted with chloroacetic acid to form 2-(4-bromo-2,6-dimethylphenoxy)acetic acid . The final step involves the amidation of this acid with cyclopentylamine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The phenoxy and amide groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group would yield a hydroxy derivative.

    Oxidation: Oxidation of the phenoxy group can lead to quinone derivatives.

    Reduction: Reduction of the amide group can produce amines.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The cyclopentylacetamide moiety may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclopentylacetamide is unique due to the presence of the cyclopentylacetamide group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-10-7-12(16)8-11(2)15(10)19-9-14(18)17-13-5-3-4-6-13/h7-8,13H,3-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICKLASXCRFFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2CCCC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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